molecular formula C26H21ClN4O3 B12377698 Anticancer agent 124

Anticancer agent 124

Cat. No.: B12377698
M. Wt: 472.9 g/mol
InChI Key: KPSFBIACWSYKON-UHFFFAOYSA-N
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Description

Anticancer agent 124 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a subject of extensive research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 124 involves multiple steps, typically starting with the preparation of a core heterocyclic structure. The synthetic route often includes:

    Formation of the core structure: This step involves the cyclization of precursor molecules under specific conditions, such as using a strong acid or base as a catalyst.

    Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer activity. This step may involve reactions such as alkylation, acylation, or halogenation.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow synthesis. This method offers several advantages, including better process control, improved safety, and higher yields. Continuous flow synthesis involves the use of reactors where the reactants are continuously fed, and the product is continuously removed, allowing for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 124 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s anticancer activity .

Scientific Research Applications

Anticancer agent 124 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Anticancer agent 124 involves multiple pathways:

Comparison with Similar Compounds

Anticancer agent 124 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include:

This compound stands out due to its potent activity, specific targeting mechanisms, and potential for use in combination therapies to enhance its efficacy and reduce resistance.

Properties

Molecular Formula

C26H21ClN4O3

Molecular Weight

472.9 g/mol

IUPAC Name

5-[[3-[5-(2-chlorophenyl)-1H-imidazol-2-yl]-3,4-dihydro-2H-chromen-6-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one

InChI

InChI=1S/C26H21ClN4O3/c27-20-4-2-1-3-18(20)21-13-29-25(30-21)16-11-15-12-17(5-7-22(15)33-14-16)34-23-9-10-28-26-19(23)6-8-24(32)31-26/h1-5,7,9-10,12-13,16H,6,8,11,14H2,(H,29,30)(H,28,31,32)

InChI Key

KPSFBIACWSYKON-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OCC(C4)C5=NC=C(N5)C6=CC=CC=C6Cl

Origin of Product

United States

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